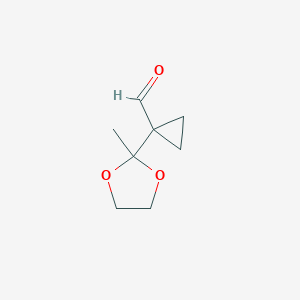

1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde

Overview

Description

1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde, also known as MDCA, is a cyclic aldehyde compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. MDCA is a colorless liquid that is soluble in water and organic solvents.

Mechanism Of Action

The mechanism of action of 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde is not fully understood, but it is believed to act as a reactive aldehyde that can form covalent adducts with various biomolecules, such as proteins and nucleic acids. This reactivity of 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde makes it a potential tool for the modification of biomolecules for various research applications.

Biochemical And Physiological Effects

1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde can induce oxidative stress and DNA damage in cells. In vivo studies have shown that 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde can induce liver toxicity and neurotoxicity in animals. However, the exact mechanism of these effects is not fully understood and requires further investigation.

Advantages And Limitations For Lab Experiments

1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde has several advantages and limitations for lab experiments. One advantage is its reactivity, which makes it a potential tool for the modification of biomolecules for various research applications. However, this reactivity can also be a limitation, as 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde can form covalent adducts with unintended biomolecules, leading to non-specific effects. Another limitation is its potential toxicity, which requires appropriate safety measures to be taken during its handling and use in lab experiments.

Future Directions

There are several future directions for the research on 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde. One direction is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another direction is the development of new synthetic methods for the preparation of 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde and its derivatives with improved yield and purity. Additionally, the investigation of the mechanism of action and the biochemical and physiological effects of 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde requires further investigation to fully understand its potential applications in various scientific research fields.

Conclusion:

In conclusion, 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde, or 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde, is a cyclic aldehyde compound that has shown potential applications in various scientific research fields. 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde can be synthesized using a multistep process starting from commercially available starting materials, and its reactivity makes it a potential tool for the modification of biomolecules for various research applications. However, its potential toxicity and non-specific effects require appropriate safety measures to be taken during its handling and use in lab experiments. The investigation of its potential as a drug candidate and the development of new synthetic methods for its preparation are among the future directions for the research on 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde.

Scientific Research Applications

1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde has shown potential applications in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde can be used as a building block in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde has also been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In material science, 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde has been used as a precursor for the synthesis of functional materials, such as polymers and nanoparticles.

properties

CAS RN |

124572-92-5 |

|---|---|

Product Name |

1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde |

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C8H12O3/c1-7(10-4-5-11-7)8(6-9)2-3-8/h6H,2-5H2,1H3 |

InChI Key |

UALIMNAGTUSPFS-UHFFFAOYSA-N |

SMILES |

CC1(OCCO1)C2(CC2)C=O |

Canonical SMILES |

CC1(OCCO1)C2(CC2)C=O |

synonyms |

Cyclopropanecarboxaldehyde, 1-(2-methyl-1,3-dioxolan-2-yl)- |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)

![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)